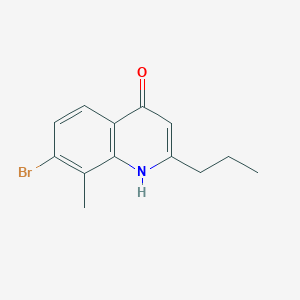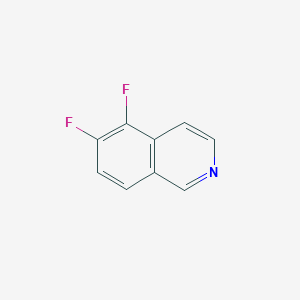
5,6-Difluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinoline and its derivatives are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their unique biological activities and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroisoquinoline can be achieved through several methods:
Direct Fluorination: This involves the direct introduction of fluorine atoms onto the isoquinoline ring.
Cyclization of Pre-Fluorinated Precursors: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring to form the isoquinoline structure.
Simultaneous Installation:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form various polycyclic structures.
Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cycloaddition: Reagents such as dienes and azides are used under thermal or photochemical conditions.
Cross-Coupling: Palladium or nickel catalysts are commonly used along with organometallic reagents such as boronic acids or stannanes.
Major Products: The major products formed from these reactions include substituted isoquinolines, polycyclic compounds, and various functionalized derivatives .
Scientific Research Applications
5,6-Difluoroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Difluoroisoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 5-Fluoroisoquinoline
- 6-Fluoroisoquinoline
- 7-Fluoroisoquinoline
- 8-Fluoroisoquinoline
- 5,7-Difluoroisoquinoline
Comparison: 5,6-Difluoroisoquinoline is unique due to the specific positioning of the fluorine atoms at the 5 and 6 positions on the isoquinoline ring. This specific substitution pattern can lead to different biological activities and physical properties compared to other fluorinated isoquinolines . For example, the 5,7-difluoro derivative has been found to exhibit different activity profiles against certain types of cancer cells .
Properties
Molecular Formula |
C9H5F2N |
|---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
5,6-difluoroisoquinoline |
InChI |
InChI=1S/C9H5F2N/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H |
InChI Key |
YKFAJLJAVFVMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


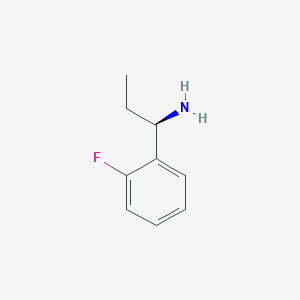
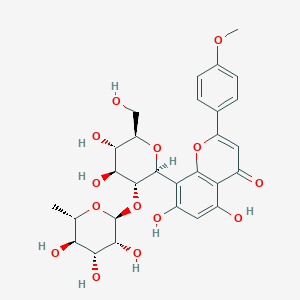

![8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B15093012.png)
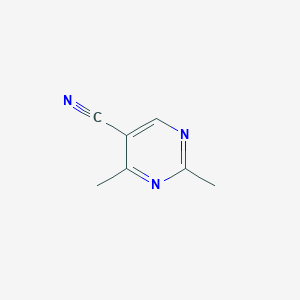

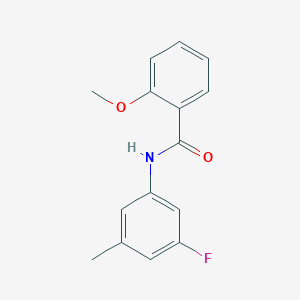
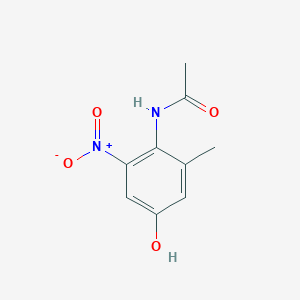
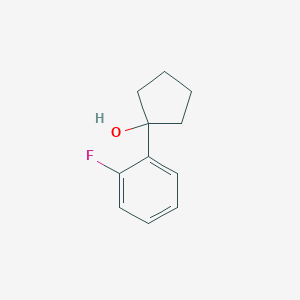
![9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15093053.png)


